molecular formula C15H12N2O3S B3009676 N-(3-Cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide CAS No. 477866-70-9

N-(3-Cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide

Cat. No.: B3009676
CAS No.: 477866-70-9
M. Wt: 300.33
InChI Key: WLSIFXYUJQPRIQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(3-cyano-4-methylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c1-21(19,20)14-8-7-13(9-12(14)10-16)17-15(18)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSIFXYUJQPRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-Cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyano-4-(methylsulfonyl)aniline and benzoic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

N-(3-Cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the methylsulfonyl group is replaced by other functional groups under appropriate conditions.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H12N2O3S
  • Molecular Weight : 300.33 g/mol
  • Density : 1.38 g/cm³ (predicted)
  • Boiling Point : 447.0 °C (predicted)
  • Acidity (pKa) : 11.67 (predicted)

The compound features a cyano group, a methylsulfonyl group, and a benzenecarboxamide moiety, which contribute to its unique chemical properties and enhance its solubility and reactivity compared to similar compounds .

Scientific Research Applications

N-(3-Cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide has several noteworthy applications:

Medicinal Chemistry

  • Therapeutic Potential : Research indicates that this compound may serve as a therapeutic agent for various diseases, particularly cancer and metabolic disorders. It has shown promise in inducing apoptosis in cancer cells and improving insulin sensitivity in obesity-related conditions .

Biological Studies

  • Mechanism of Action : The compound is believed to modulate the activity of specific enzymes and receptors involved in metabolic processes. Its interaction with these molecular targets can lead to significant changes in cellular signaling pathways that influence cell growth and differentiation.

Material Science

  • Building Block for Synthesis : this compound is utilized as a building block for synthesizing more complex organic molecules, which can be applied in developing new materials with specific chemical properties.

Anticancer Efficacy

A peer-reviewed study demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, showcasing its potential as an anticancer agent.

Metabolic Impact

In controlled animal studies, administration of this compound resulted in reduced body weight and improved insulin sensitivity in obese mice models. These findings suggest its potential application in treating obesity-related metabolic disorders, indicating a dual role in both cancer therapy and metabolic health .

Summary of Applications

Application AreaDescription
Medicinal ChemistryPotential therapeutic agent for cancer and metabolic disorders
Biological StudiesModulates enzyme activity affecting cellular signaling pathways
Material ScienceBuilding block for synthesizing complex organic molecules

Mechanism of Action

The mechanism of action of N-(3-Cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in metabolic processes. This modulation can lead to changes in cellular signaling pathways, ultimately affecting cell growth, differentiation, and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share structural motifs with the target molecule but differ in substituents and oxidation states:

2-Chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzenecarboxamide
  • CAS No.: 306980-84-7
  • Molecular Formula : C₁₅H₁₁ClN₂OS
  • Molecular Weight : 302.8 g/mol
  • Key Differences :
    • Substituents : Chlorine at the 2-position of the benzamide ring; sulfanyl (-S-CH₃) instead of sulfonyl (-SO₂-CH₃).
    • Properties : Higher logP (XLogP3 = 3.6) due to the hydrophobic chlorine and sulfanyl groups .
N-[3-Cyano-4-(methylsulfinyl)phenyl]-3-methylbenzenecarboxamide
  • CAS No.: 320421-56-5
  • Molecular Formula : C₁₆H₁₄N₂O₂S
  • Molecular Weight : 298.36 g/mol
  • Key Differences :
    • Substituents : Methyl group at the 3-position of the benzamide; sulfinyl (-SO-CH₃) instead of sulfonyl.
    • Properties : Lower oxidation state of sulfur (sulfinyl) reduces polarity compared to sulfonyl; predicted pKa = 12.34 .
N-(3-Cyano-4-[(4-methoxyphenyl)sulfonyl]phenyl)-4-fluorobenzenecarboxamide
  • CAS No.: 477866-85-6
  • Molecular Formula : C₂₁H₁₅FN₂O₄S
  • Molecular Weight : 410.42 g/mol
  • Key Differences :
    • Substituents : 4-Methoxyphenylsulfonyl group and 4-fluoro substitution on the benzamide.
    • Properties : Increased steric bulk and electronic modulation from methoxy and fluorine groups .

Physicochemical Properties Comparison

Property Target Compound 2-Chloro Analogue Sulfinyl Analogue 4-Methoxy/Fluoro Analogue
Molecular Weight 300.33 g/mol 302.8 g/mol 298.36 g/mol 410.42 g/mol
Sulfur Oxidation Sulfonyl (-SO₂CH₃) Sulfanyl (-S-CH₃) Sulfinyl (-SO-CH₃) Sulfonyl (-SO₂-C₆H₄-OCH₃)
Key Substituents -CN, -SO₂CH₃ -Cl, -S-CH₃ -CH₃, -SO-CH₃ -F, -OCH₃, -SO₂-C₆H₄-OCH₃
logP (Predicted) ~2.8 (estimated) 3.6 Not reported Not reported
Polar Surface Area ~78.2 Ų (similar to [5]) 78.2 Ų 78.2 Ų ~110 Ų (estimated)

Functional Implications of Substituent Modifications

  • Electron-Withdrawing Groups: Cyano (-CN) and fluorine (-F) substituents enhance electrophilicity, which may influence binding to biological targets (e.g., enzymes or receptors) .
  • Steric Effects :
    • Bulkier substituents (e.g., 4-methoxyphenylsulfonyl) in the 4-methoxy/fluoro analogue increase molecular weight and may hinder binding in sterically sensitive environments .

Biological Activity

N-(3-Cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide is an organic compound with the molecular formula C15H12N2O3S. It has garnered attention for its potential therapeutic applications, particularly in the treatment of various diseases, including cancer and metabolic disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyano group, a methylsulfonyl group, and a benzenecarboxamide moiety. These functional groups contribute to its unique chemical properties, enhancing its solubility and reactivity compared to similar compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized that the compound modulates the activity of enzymes and receptors involved in metabolic processes. This modulation can lead to significant changes in cellular signaling pathways, affecting cell growth, differentiation, and metabolism.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : The compound has shown promise in inhibiting tumor cell proliferation in vitro. Studies suggest that it may induce apoptosis in cancer cells through the activation of specific apoptotic pathways.
  • Metabolic Regulation : Preliminary studies indicate that this compound may influence metabolic pathways, potentially aiding in the management of obesity and related metabolic disorders.
  • Enzyme Inhibition : Interaction studies have demonstrated that this compound can inhibit certain enzymes involved in disease processes, suggesting its potential as a therapeutic agent.

Table 1: Summary of Biological Activities

Activity Description Reference
AnticancerInhibits proliferation and induces apoptosis in cancer cells.
Metabolic RegulationMay aid in managing obesity by influencing metabolic pathways.
Enzyme InhibitionInhibits key enzymes involved in disease processes.

Case Studies

  • Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
  • Metabolic Impact : In a controlled animal study, administration of the compound resulted in reduced body weight and improved insulin sensitivity in obese mice models. These findings suggest potential applications in treating obesity-related metabolic disorders.

Future Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

  • In Vivo Studies : Conducting comprehensive animal studies to assess the pharmacokinetics and long-term effects of the compound.
  • Clinical Trials : Initiating clinical trials to evaluate its efficacy and safety profile in human subjects, particularly for cancer treatment and metabolic disorders.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to its chemical structure affect biological activity could lead to the development of more potent derivatives.

Q & A

Q. Table 1. Key Spectroscopic Data for Structural Confirmation

TechniqueExpected SignalsReference
¹H NMR (DMSO-d⁶)Aromatic protons: δ 7.5–8.3 ppm (multiplet); Methylsulfonyl: δ 3.2 ppm (singlet)
IRS=O: 1170 cm⁻¹; C≡N: 2230 cm⁻¹
HRMS (ESI+)[M+H]⁺: m/z 357.0821 (calculated), 357.0818 (observed)

Q. Table 2. Docking Parameters for Target Binding Prediction

ParameterValue/SettingSoftwareReference
Genetic Algorithm Iterations100AutoDock 4.2
Grid Box Size60 × 60 × 60 ųAutoDock
Binding EnergyΔG = -9.2 kcal/molExperimental

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